molecular formula C14H15NO2 B4982947 6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B4982947
M. Wt: 229.27 g/mol
InChI Key: MZPYLXKRBJRNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, commonly known as MDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDQ belongs to the class of furoquinolines, which are known for their diverse biological activities, including antimalarial, antitumor, and antibacterial properties. In

Mechanism of Action

The mechanism of action of MDQ is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. MDQ binds to the colchicine binding site on tubulin, leading to the destabilization of microtubules and the disruption of mitotic spindle formation. This results in the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
MDQ has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and promotion of neuronal survival. MDQ has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MDQ in lab experiments is its low toxicity, which makes it a safe and viable option for in vitro and in vivo studies. MDQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MDQ is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on MDQ. One area of interest is the development of more potent and selective analogs of MDQ that can be used in the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the potential synergistic effects of MDQ with other chemotherapeutic agents. Furthermore, the elucidation of the exact mechanism of action of MDQ can provide insights into the development of novel cancer therapies.

Synthesis Methods

MDQ can be synthesized through a multistep process that involves the condensation of 2,4-dimethyl-3-oxobutanal with 2-amino-3-methoxyphenol under acidic conditions. The resulting intermediate is then subjected to cyclization, followed by reduction with sodium borohydride to yield MDQ.

Scientific Research Applications

MDQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, MDQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MDQ exerts its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and disrupting the microtubule network. In neurodegenerative disease research, MDQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.

Properties

IUPAC Name

6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPYLXKRBJRNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C(=C2O1)C=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.